molecular formula C14H23NO2 B14724420 4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol CAS No. 5426-16-4

4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol

Cat. No.: B14724420
CAS No.: 5426-16-4
M. Wt: 237.34 g/mol
InChI Key: OIZVVWFMMXNOED-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

    Biology: Studied for its potential effects on biological systems, including its antioxidant properties.

    Medicine: Investigated for potential therapeutic applications due to its antioxidant activity.

    Industry: Used in the stabilization of lubricant oils and other industrial applications

Mechanism of Action

The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol are primarily due to its ability to donate hydrogen atoms, which neutralize free radicals. This prevents the oxidation of other molecules, thereby protecting them from damage. The compound interacts with molecular targets such as reactive oxygen species and free radicals, inhibiting their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol is unique due to the presence of the methoxy group, which enhances its antioxidant properties and makes it more effective in stabilizing lubricant oils compared to similar compounds .

Properties

CAS No.

5426-16-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

4-tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H23NO2/c1-14(2,3)11-7-10(9-15(4)5)13(16)12(8-11)17-6/h7-8,16H,9H2,1-6H3

InChI Key

OIZVVWFMMXNOED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)O)CN(C)C

Origin of Product

United States

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